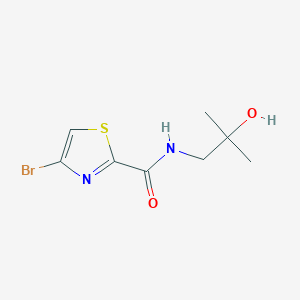

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-2-methylpropyl)-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-8(2,13)4-10-6(12)7-11-5(9)3-14-7/h3,13H,4H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODXQNBKKBQTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=NC(=CS1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is a classical approach for constructing thiazole rings. For 4-bromo-thiazole intermediates, α-bromoketones react with thioureas or thioamides under acidic conditions. For example:

Key Data:

| Starting Material | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 3-Bromo-2-ketopropionate | 4-Bromothiazole-2-carboxylic acid | 68% | AcOH, 70°C, 18 h |

Limitations : Low regioselectivity in bromination and competing side reactions (e.g., over-bromination).

Bromination Strategies for Thiazole Intermediates

Direct Bromination of Thiazole-2-carboxylic Acid

Post-cyclization bromination at the 4-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS):

Key Data:

Advantages : High regioselectivity for the 4-position due to electron-withdrawing effects of the carboxylic acid group.

Carboxamide Coupling with 2-Hydroxy-2-methylpropylamine

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride before coupling:

Amine Coupling

The activated intermediate reacts with 2-hydroxy-2-methylpropylamine:

Key Data:

| Activated Intermediate | Amine | Yield | Solvent | Source |

|---|---|---|---|---|

| 4-Bromothiazole-2-acyl chloride | 2-Hydroxy-2-methylpropylamine | 82% | DCM | |

| Mixed anhydride | 2-Hydroxy-2-methylpropylamine | 76% | THF |

Challenges :

-

Protection of the hydroxyl group (e.g., silylation with TBDMSCl) may be required to prevent side reactions.

Alternative Route: One-Pot Cyclization and Bromination

Thiocyanation Followed by Bromocyclization

A streamlined method combines thiocyanation and bromocyclization in a single pot:

Key Data:

| Starting Material | Product | Yield | Bromine Equiv | Source |

|---|---|---|---|---|

| Methyl 4-aminobenzoate | Methyl 4-bromothiazole-2-carboxylate | 70% | 2.0 |

Advantages : Eliminates isolation of intermediates, improving overall efficiency.

Scale-Up Considerations and Industrial Relevance

Catalytic Bromination

Palladium-catalyzed bromination enhances selectivity for large-scale synthesis:

Chemical Reactions Analysis

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a thiazole derivative with an amino group at the 4-position .

Scientific Research Applications

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: The compound is used as a tool to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: Thiazole derivatives are used in the synthesis of dyes, pigments, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit key enzymes involved in microbial and cancer cell proliferation. The bromine atom and the hydroxy-methylpropyl group play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide (CAS 1435996-05-6)

| Property | 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide | 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide |

|---|---|---|

| Molecular Formula | C₈H₁₂BrN₂O₂S | C₁₃H₁₄BrN₃OS₂ |

| Molecular Weight | 280.2 g/mol | 372.3 g/mol |

| Bromine Position | Position 4 of thiazole ring | Position 2 of thiazole ring |

| Carboxamide Position | Position 2 | Position 4 |

| Amide Substituent | 2-hydroxy-2-methylpropyl (polar, hydroxyalkyl) | 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl (fused bicyclic, lipophilic) |

| Additional Groups | None | 5-isopropyl group on thiazole ring |

Key Observations :

- Bromine Reactivity : The position of bromine (4 vs. 2) affects electronic and steric environments. Bromine at position 4 in the target compound may exhibit different substitution kinetics compared to position 2 in the compound, where steric hindrance from the fused cyclopenta group could further modulate reactivity .

- Synthetic Complexity : The fused bicyclic substituent in the compound introduces synthetic challenges, such as regioselectivity during cyclization, whereas the hydroxyalkyl group in the target compound may require protection/deprotection strategies during synthesis.

Comparison with Thiadiazole Derivatives ()

describes 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where bromine undergoes substitution with secondary amines.

- Bromine in the target thiazole may be less reactive due to the aromatic ring’s electron density.

- Applications : Thiadiazole derivatives are often explored as kinase inhibitors or antimicrobials, whereas thiazole carboxamides are studied for their bioactivity in metabolic pathways .

Physicochemical and Reactivity Profiles

| Property | This compound | 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide |

|---|---|---|

| Polarity | High (due to hydroxyalkyl group) | Low (due to fused bicyclic substituent) |

| Predicted Solubility | Moderate in polar solvents (e.g., DMSO, water) | Low in polar solvents; soluble in organic solvents (e.g., chloroform) |

| Reactivity of Bromine | Likely susceptible to nucleophilic substitution | Sterically hindered; slower substitution kinetics |

Biological Activity

4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring is known for its medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor effects. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C8H11BrN2O2S

- Molecular Weight : 165.15 g/mol

- InChI : InChI=1/C8H11BrN2O2S/c1-8(2,13)4-10-6(12)7-11-5(9)3-14-7/h3,13H,4H2,1-2H3,(H,10,12)

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Activity (Inhibition %) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 65% | 16 |

| Escherichia coli | 40% | 64 |

| Candida albicans | 60% | 64 |

| Aspergillus flavus | 65% | 64 |

The results indicate that the compound effectively inhibits the growth of these microorganisms at varying concentrations. Notably, Staphylococcus aureus showed the highest sensitivity to the compound.

Anticancer Activity

In addition to its antimicrobial properties, this thiazole derivative has shown potential anticancer activity. For instance, compounds derived from thiazole structures have been tested against various cancer cell lines with promising results.

Case Study: Anticancer Screening

A study evaluated the anticancer effects of related thiazole compounds on the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited significant cytotoxicity:

- Compounds d6 and d7 were identified as the most active against MCF7 cells.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 10 |

| d7 | MCF7 | 12 |

The mechanism behind the biological activity of thiazole derivatives often involves interaction with cellular targets that disrupt essential processes in pathogens or cancer cells. For example, antimicrobial activity may result from inhibiting lipid biosynthesis in bacterial membranes, while anticancer effects can be attributed to apoptosis induction in tumor cells.

Q & A

Q. How to design experiments to evaluate bioactivity against antimicrobial targets?

- Methodological Answer : Use microdilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin. For antiproliferative activity, employ MTT assays on cancer cell lines (e.g., MCF-7), correlating results with molecular docking against tubulin or topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.